

# Comparative Cost-Effectiveness Analysis of Novel Antifungal Agents for Invasive Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 73 |           |
| Cat. No.:            | B12377518           | Get Quote |

In the landscape of antifungal therapeutics, the emergence of novel agents presents both opportunities for improved patient outcomes and challenges for healthcare resource allocation. This guide provides a comparative analysis of two such agents, the broad-spectrum triazole isavuconazole and the next-generation echinocandin rezafungin, against established standards of care. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the cost-effectiveness of these agents, supported by data from pivotal clinical trials.

# I. Isavuconazole versus Voriconazole for Invasive Aspergillosis

Isavuconazole is a newer triazole antifungal approved for the treatment of invasive aspergillosis and invasive mucormycosis. Its primary comparator in clinical trials for invasive aspergillosis has been voriconazole, the long-standing first-line therapy.

The pivotal Phase 3, randomized, double-blind, non-inferiority trial for isavuconazole was the SECURE trial.[1][2] This study compared the efficacy and safety of isavuconazole to voriconazole in adults with invasive mould disease. The primary endpoint was all-cause mortality through day 42.

Table 1: Comparative Efficacy and Safety of Isavuconazole vs. Voriconazole (SECURE Trial)



| Parameter                             | Isavuconazole | Voriconazole |
|---------------------------------------|---------------|--------------|
| Primary Endpoint                      |               |              |
| All-Cause Mortality (Day 42)          | 18.6%         | 20.2%        |
| Secondary Endpoints                   |               |              |
| Overall Response (End of Treatment)   | 35.0%         | 36.4%        |
| Key Safety Findings                   |               |              |
| Drug-Related Adverse Events           | 42%           | 60%          |
| Hepatobiliary Disorders               | 9%            | 16%          |
| Eye Disorders                         | 15%           | 27%          |
| Skin/Subcutaneous Tissue<br>Disorders | 33%           | 42%          |

Data sourced from the SECURE clinical trial.

The cost-effectiveness of isavuconazole is influenced by its acquisition cost, the reduced need for therapeutic drug monitoring (TDM), and a more favorable safety profile leading to lower costs for managing adverse events.[3] Voriconazole's nonlinear pharmacokinetics often necessitates TDM to ensure efficacy and avoid toxicity.[4][5][6][7][8]

Table 2: Cost-Effectiveness Comparison of Isavuconazole vs. Voriconazole



| Cost Component                       | Isavuconazole                                                   | Voriconazole                                                                  | Notes                                                                                           |
|--------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Drug Acquisition Cost<br>(IV)        | Varies, can be higher<br>than generic<br>voriconazole[3]        | Generic IV formulations range from $120-120-$ 150 per vial (branded, 2022)[9] | Isavuconazole's higher acquisition cost may be offset by other savings.[3]                      |
| Drug Acquisition Cost<br>(Oral)      | Capsules available                                              | Generic oral formulations available, approx. \$0.96 per 200mg tablet[10]      | Oral step-down<br>therapy is a key part<br>of treatment.                                        |
| Therapeutic Drug<br>Monitoring (TDM) | Not routinely required                                          | Recommended due to pharmacokinetic variability[4][7][8]                       | TDM adds to the overall cost of voriconazole therapy.                                           |
| Adverse Event<br>Management          | Lower incidence of hepatotoxicity and visual disturbances       | Higher incidence of liver enzyme elevations and visual disturbances[11]       | Costs associated with managing adverse events can be significant.[12]                           |
| Hospitalization                      | Mean length of stay in<br>the SECURE trial was<br>18.6 days[13] | Similar length of stay<br>to isavuconazole in<br>the SECURE trial[13]         | Reduced adverse events with isavuconazole may lead to shorter hospital stays in some cases.[14] |

Cost data is subject to change based on institutional pricing, generic availability, and geographical location.

### II. Rezafungin versus Caspofungin for Candidemia and Invasive Candidiasis



Rezafungin is a novel, once-weekly echinocandin developed for the treatment of candidemia and invasive candidiasis. Its primary comparator in clinical trials has been caspofungin, a first-generation echinocandin administered once daily.

The ReSTORE trial was a Phase 3, multicenter, randomized, double-blind study that evaluated the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin.[15][16] [17] The primary endpoints were all-cause mortality at day 30 (for the US FDA) and global cure at day 14 (for the EMA).[16]

Table 3: Comparative Efficacy and Safety of Rezafungin vs. Caspofungin (ReSTORE Trial)

| Parameter                             | Rezafungin                 | Caspofungin                |
|---------------------------------------|----------------------------|----------------------------|
| Primary Endpoints                     |                            |                            |
| All-Cause Mortality (Day 30)          | 23.7%                      | 21.3%                      |
| Global Cure (Day 14)                  | 59.1%                      | 60.6%                      |
| Secondary Endpoints                   |                            |                            |
| Median Time to Negative Blood Culture | 23.9 hours                 | 27.0 hours                 |
| Key Safety Findings                   |                            |                            |
| Treatment-Emergent Adverse<br>Events  | Similar rates between arms | Similar rates between arms |
| Serious Adverse Events                | Similar rates between arms | Similar rates between arms |

Data sourced from the ReSTORE clinical trial.[17]

The cost-effectiveness of rezafungin is primarily driven by its once-weekly dosing schedule, which can facilitate earlier hospital discharge and reduce healthcare resource utilization compared to the once-daily infusions required for caspofungin.

Table 4: Cost-Effectiveness Comparison of Rezafungin vs. Caspofungin



| Cost Component              | Rezafungin                                                           | Caspofungin                                                                     | Notes                                                                    |
|-----------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Drug Acquisition Cost       | Wholesale acquisition cost of approximately \$1,950 per vial[18]     | Varies, with generic versions available, which has eased budget constraints[19] | Rezafungin's higher upfront cost may be offset by logistical advantages. |
| Administration Costs        | Once-weekly IV infusion                                              | Once-daily IV infusion                                                          | Reduced nursing time and supplies for rezafungin.                        |
| Hospitalization             | Potential for earlier discharge and transition to outpatient therapy | Daily infusions may<br>necessitate longer<br>inpatient stays                    | This is a key potential driver of cost savings for rezafungin.           |
| Adverse Event<br>Management | Generally well-<br>tolerated, similar to<br>other echinocandins      | Generally well-<br>tolerated                                                    | Echinocandins as a class have a favorable safety profile.                |

Cost data is subject to change based on institutional pricing and insurance coverage.

# Experimental Protocols SECURE Trial (Isavuconazole vs. Voriconazole)

- Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[1][2]
- Patient Population: Adults with proven, probable, or possible invasive mould disease caused by Aspergillus species or other filamentous fungi.
- Intervention:
  - Isavuconazole Arm: A loading dose of 200 mg intravenously (IV) three times a day for two days, followed by a maintenance dose of 200 mg once daily either IV or orally.[20][21]
  - Voriconazole Arm: A loading dose of 6 mg/kg IV twice daily for the first day, followed by 4 mg/kg IV twice daily. Oral step-down therapy was permitted.



- Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat population.
- Key Secondary Endpoints: Overall response at the end of treatment, as determined by an independent data review committee.

#### **ReSTORE Trial (Rezafungin vs. Caspofungin)**

- Study Design: A Phase 3, multicenter, randomized, double-blind, non-inferiority trial.[15][22]
- Patient Population: Adults with candidemia and/or invasive candidiasis.
- Intervention:
  - Rezafungin Arm: A 400 mg IV dose in the first week, followed by 200 mg IV once weekly for up to four weeks.[16][23]
  - Caspofungin Arm: A 70 mg IV loading dose on day one, followed by 50 mg IV once daily.
     [23] An optional transition to oral fluconazole was permitted in the caspofungin arm.[16]
- Primary Endpoints: All-cause mortality at day 30 (FDA) and global cure (clinical and mycological response) at day 14 (EMA).[15][16]
- Key Secondary Endpoints: Time to negative blood culture, mycological eradication.

## Signaling Pathway and Experimental Workflow Visualizations

### **Mechanism of Action of Azole Antifungals**

Azole antifungals, such as isavuconazole and voriconazole, disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.





Click to download full resolution via product page

Caption: Mechanism of action of azole antifungals.

### **Experimental Workflow of the ReSTORE Clinical Trial**

The following diagram illustrates the logical flow for a patient participating in the ReSTORE clinical trial, from screening to the final follow-up assessment.





Click to download full resolution via product page

Caption: Simplified workflow of the ReSTORE clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. The cost-effectiveness of isavuconazole compared to voriconazole, the standard of care in the treatment of patients with invasive mould diseases, prior to differential pathogen diagnosis in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of voriconazole for treatment and prophylaxis of invasive fungal infection in children PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voriconazole therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Practice guidelines for therapeutic drug monitoring of voriconazole: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter Study of Voriconazole Pharmacokinetics and Therapeutic Drug Monitoring -PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. Voriconazole (Vfend) Prices U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. The cost of treating mucormycosis with isavuconazole compared with standard therapy in the UK PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cidara.com [cidara.com]
- 17. Mundipharma and Cidara Therapeutics Announce First Presentation of Results from Global Phase 3 ReSTORE Trial of Rezafungin for Treatment of Candidemia and/or Invasive Candidiasis Demonstrating its Positive Efficacy and Safety Profile | Mundipharma [mundipharma.com]
- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 19. mordorintelligence.com [mordorintelligence.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]



- 21. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. Treatment Outcomes Among Patients With a Positive Candida Culture Close to Randomization Receiving Rezafungin or Caspofungin in the ReSTORE Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Cost-Effectiveness Analysis of Novel Antifungal Agents for Invasive Fungal Infections]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12377518#comparative-analysis-of-the-cost-effectiveness-of-antifungal-agent-73]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com